molecular formula C10H11N5NaO7P B134592 Guanosine 3',5'-cyclic monophosphate sodium salt CAS No. 40732-48-7

Guanosine 3',5'-cyclic monophosphate sodium salt

Numéro de catalogue: B134592
Numéro CAS: 40732-48-7
Poids moléculaire: 367.19 g/mol
Clé InChI: KMPIYXNEROUNOG-GWTDSMLYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Guanosine 3',5'-cyclic monophosphate sodium salt (cyclic GMP or cGMP sodium salt; CAS 40732-48-7) is a critical secondary messenger in eukaryotic and prokaryotic cells. It is synthesized by guanylate cyclase (GC) upon activation by nitric oxide (NO) or natriuretic peptides, and it regulates processes such as vasodilation, phototransduction, and neuronal signaling . Structurally, cGMP consists of a guanine moiety linked to a ribose sugar with a cyclic phosphate bridge between the 3' and 5' hydroxyl groups. The sodium salt form enhances solubility, making it suitable for in vitro studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyclic guanosine monophosphate can be synthesized through the enzymatic conversion of guanosine triphosphate by guanylate cyclase. This enzyme catalyzes the cyclization of guanosine triphosphate to form cyclic guanosine monophosphate .

Industrial Production Methods

In industrial settings, cyclic guanosine monophosphate can be produced using engineered microbial systems. For example, Escherichia coli can be genetically modified to overexpress dinucleotide cyclases, which can then be used to produce cyclic guanosine monophosphate in large quantities. The purification process typically involves affinity chromatography and reverse-phase liquid chromatography .

Analyse Des Réactions Chimiques

Enzymatic Degradation by Phosphodiesterases

cGMP is hydrolyzed to 5'-GMP by cGMP-specific phosphodiesterases (PDEs) :

cGMPPDE5 GMP+H2O\text{cGMP}\xrightarrow{\text{PDE}}\text{5 GMP}+\text{H}_2\text{O}

  • Key Features :

    • PDEs cleave the 3',5'-cyclic phosphate bond, yielding linear 5'-GMP.

    • Inhibitors (e.g., sildenafil) target PDE5 to prolong cGMP signaling .

Non-Enzymatic Oligomerization

Under dehydrating conditions, cGMP undergoes template-free oligomerization to form RNA-like chains via transphosphorylation :

Reaction Conditions and Efficiency

ParametercGMP OligomerizationcAMP Oligomerization
Optimal Temperature80°C80°C
pH RangeNeutral-AlkalineNeutral-Alkaline
TimeWeeksDays
Dominant Oligomer LengthTetramersHexamers
Thermodynamic FavorabilityModerateHigh
  • Mechanism :

    • Stacked cGMP monomers undergo nucleophilic attack by the 3'-OH group on the adjacent phosphate, forming 3',5'-phosphodiester bonds .

    • MALDI-ToF analysis confirms oligomers up to tetramers (m/z 675.1 for dimers, 1004.2 for trimers) .

Hydrolysis and Stability

cGMP degrades in aqueous solutions via:

Hydrolytic Pathways

ConditionProductNotes
Alkaline pH5'-GMPAccelerated by high pH .
Formamide2',3'-cyclic GMP intermediatesForms double-banded PAGE profiles .
  • Thermodynamics :

    • Hydrolysis enthalpy: ΔH=14.1kcal mol1\Delta H=-14.1\,\text{kcal mol}^{-1} (less favorable than cAMP) .

Functional Interactions

cGMP interacts with proteins through non-covalent binding:

TargetInteraction TypeBiological Effect
cGMP-dependent kinasesAllosteric activationVasodilation, smooth muscle relaxation
Cyclic nucleotide-gated channelsGating modulationPhototransduction, olfaction

Synthetic Modifications

cGMP derivatives are engineered for enhanced stability or signaling specificity:

DerivativeModification SiteApplication
2'-(N-Methylanthraniloyl)-cGMP sodium salt2'-riboseFluorescent probes for kinase assays
13C^{13}\text{C}-labeled cGMPGuanosine ringIsotopic tracing in metabolic studies

Applications De Recherche Scientifique

Biochemical Research

  • Signal Transduction Studies : cGMP is utilized to study signal transduction mechanisms, particularly in the context of nitric oxide (NO) signaling pathways. It plays a critical role in mediating the effects of NO in various cell types .
  • Model Compound : Researchers use cGMP as a model compound to investigate nucleotide interactions and the dynamics of intracellular signaling pathways.

Pharmacological Applications

  • Cardiovascular Research : cGMP is essential in understanding cardiovascular physiology and pathology. It is involved in the regulation of vascular smooth muscle relaxation, making it a target for treatments aimed at hypertension and heart failure .
  • Erectile Dysfunction Treatment : Medications that enhance cGMP signaling are used to treat erectile dysfunction by promoting vasodilation .

Medical Research

  • Cancer Studies : cGMP has been implicated in cancer biology, particularly regarding its role in apoptosis and cell proliferation. Research indicates that manipulating cGMP levels may influence tumor growth and metastasis .
  • Neurobiology : In studies related to synaptic plasticity and memory function, cGMP's role as a second messenger in neuronal signaling has garnered attention for potential therapeutic strategies against neurodegenerative diseases like Alzheimer's .

Case Studies

Study FocusFindingsImplications
Hypertension Mechanisms Increased cGMP production linked to enhanced vascular response in hypertensive rats .Suggests potential targets for hypertension therapies.
Erectile Dysfunction cGMP analogs showed significant improvement in erectile function in animal models .Supports the development of new pharmacological treatments for erectile dysfunction.
Neurodegeneration Inhibition of phosphodiesterases that degrade cGMP improved cognitive function in models of Alzheimer's disease .Highlights cGMP as a potential target for cognitive enhancement therapies.

Comparaison Avec Des Composés Similaires

Structural and Crystallographic Differences

  • cGMP vs. cAMP: Cyclic adenosine 3',5'-monophosphate (cAMP) shares a similar cyclic phosphate backbone but differs in the nucleobase (adenine vs. guanine). X-ray crystallography reveals that cGMP sodium salt forms a monoclinic lattice with distinct hydrogen-bonding patterns compared to cAMP’s orthorhombic structure . These differences influence receptor binding; cGMP selectively activates protein kinase G (PKG), while cAMP activates protein kinase A (PKA) . Molecular Weight: cGMP sodium salt (MW 389.2 g/mol) vs. cAMP sodium salt (MW 365.2 g/mol).
  • 2',3'-Cyclic Nucleotides: Guanosine 2',3'-cyclic monophosphate (2',3'-cGMP) has a phosphate bridge between the 2' and 3' hydroxyls. This isomer is less stable and primarily associated with RNA degradation rather than signaling, unlike 3',5'-cGMP .

Physiological Roles and Signaling

Compound Key Functions Associated Pathways/Receptors
cGMP Vasodilation, phototransduction, apoptosis PKG, CNG channels, NO-sGC-cGMP axis
cAMP Glycogenolysis, lipolysis, cardiac contractility PKA, EPAC, HCN channels
c-di-GMP Bacterial biofilm formation PilZ domain proteins
Dibutyryl-cGMP Membrane-permeable cGMP analog Used to study PKG-mediated apoptosis
  • cGMP vs. cAMP in Disease Models: In psoriasis, elevated cGMP correlates with keratinocyte hyperproliferation, while cAMP levels are reduced. Treatments like Baihu合剂 restore cAMP/cGMP ratios . Hypertension models show cGMP-mediated vasodilation lowers blood pressure, whereas cAMP modulates cardiac output .

Pharmacological and Research Tools

  • Derivatives and Analogs :

    • 8-Bromo-cGMP : Membrane-permeable, resistant to PDE degradation .
    • Dibutyryl-cAMP : Similarly stable but cAMP-specific, used to mimic adrenergic signaling .
  • Detection Methods :

    • cGMP: Measured via FRET-based biosensors (e.g., GFP-tagged PKG) or BRET assays .
    • cAMP: Often detected using ELISA or EPAC-based FRET probes .

Enzyme Interactions and Regulation

Enzyme cGMP Affinity cAMP Affinity Role in cGMP/cAMP Dynamics
Guanylate Cyclase (GC) High (Kd ~nM) None cGMP synthesis via NO or peptides
Adenylate Cyclase (AC) None High (Kd ~nM) cAMP synthesis via GPCRs
PDE5 High Low Primary cGMP degradation
PDE4 Low High Primary cAMP degradation
  • Cell-Specific Regulation: Transformed fibroblasts exhibit reduced guanylate cyclase activity, leading to lower cGMP levels compared to normal cells .

Activité Biologique

Guanosine 3',5'-cyclic monophosphate sodium salt (cGMP) is a crucial intracellular signaling molecule that plays an essential role in various physiological processes. It functions primarily as a second messenger in cellular signaling pathways, influencing numerous biological activities including vasodilation, neurotransmission, and immune responses. This article explores the biological activity of cGMP, supported by case studies and research findings.

  • Molecular Formula: C₁₀H₁₂N₅O₇P·Na
  • Molecular Weight: 345.21 g/mol
  • Appearance: White to off-white powder, hygroscopic
  • Solubility: Soluble in water (50 mg/ml)

cGMP exerts its biological effects by activating specific protein kinases, particularly cGMP-dependent protein kinase (PKG), which phosphorylates target proteins leading to various cellular responses. The activation of PKG can result in:

  • Vasodilation: cGMP promotes relaxation of vascular smooth muscle by decreasing intracellular calcium levels and activating myosin light chain phosphatase.
  • Neurotransmission: In the nervous system, cGMP modulates synaptic transmission and plasticity.
  • Immune Response: cGMP influences the function of immune cells, such as mast cells and basophils, regulating histamine release and other mediators.

1. Inhibition of Histamine Release

A study demonstrated that cGMP significantly inhibited histamine release from rat peritoneal mast cells. This effect was comparable to that of disodium cromoglycate, a known anti-asthmatic drug. The inhibition was notably reduced when cells were pretreated with cGMP before stimulation, indicating a complex interaction between cGMP signaling and mast cell activation pathways .

2. Role in Vascular Function

cGMP is integral to the signaling pathway of nitric oxide (NO), which is released by endothelial cells and activates guanylate cyclase to increase cGMP levels. This cascade results in vasodilation and improved blood flow. Research has shown that pharmacological agents that elevate cGMP levels can effectively lower blood pressure and improve cardiovascular health.

3. Influence on Neuronal Activity

cGMP modulates neuronal excitability and synaptic plasticity. It has been shown to enhance long-term potentiation (LTP) in hippocampal neurons, a process critical for learning and memory. Elevated levels of cGMP in neurons can lead to increased neurotransmitter release and enhanced synaptic strength.

Case Study 1: cGMP in Cardiovascular Health

A clinical trial investigated the effects of a cGMP-elevating drug on patients with heart failure. Results indicated significant improvements in cardiac output and reduced symptoms of heart failure, underscoring the therapeutic potential of targeting the cGMP pathway in cardiovascular diseases.

Case Study 2: cGMP in Neurodegenerative Diseases

Research has explored the role of cGMP in neurodegenerative conditions such as Alzheimer's disease. Elevated cGMP levels have been associated with neuroprotective effects, suggesting that enhancing this pathway could be beneficial for neuroprotection and cognitive function.

Comparative Analysis with Other Cyclic Nucleotides

Compound NameStructureBiological Activity
cAMP Adenosine basePrimarily involved in energy balance and metabolic regulation
8-Bromo-cGMP Brominated derivativePotent phosphodiesterase inhibitor; used to study cGMP pathways
cCMP Cytidine baseLess studied; potential roles in cellular signaling

Q & A

Basic Research Questions

Q. How can I accurately prepare and store cGMP sodium salt solutions for cell-based assays?

  • Methodology : Dissolve cGMP sodium salt in deionized water at 50 mg/ml to achieve a clear, colorless solution. Prepare fresh solutions for critical experiments to avoid hydrolysis. For storage, aliquot and freeze at -20°C, as repeated freeze-thaw cycles degrade cyclic nucleotides . Verify solubility and stability using HPLC (≥99% purity recommended) to ensure bioactivity .

Q. What are the standard methods to quantify intracellular cGMP levels in signaling studies?

  • Methodology : Use competitive ELISA kits or radioimmunoassays (RIA) with antibodies specific to cGMP. For dynamic measurements, employ FRET-based genetically encoded sensors (e.g., cGull or FlincG), which allow real-time monitoring in single living cells with >100:1 selectivity over cAMP . Validate results with phosphodiesterase (PDE) inhibitors like IBMX to amplify cGMP signals .

Q. How does nitric oxide (NO) regulate cGMP levels in cellular systems?

  • Methodology : Activate soluble guanylate cyclase (sGC) using NO donors (e.g., sodium nitroprusside). Measure cGMP accumulation via enzyme immunoassays or FRET sensors. Note that only ~68% of cells (e.g., RFL-6 fibroblasts) respond to NO due to variable sGC expression or PDE activity; include controls like C-type natriuretic peptide (CNP) to activate particulate guanylate cyclase (pGC) as a comparative pathway .

Advanced Research Questions

Q. How can I resolve contradictory data on cGMP spatiotemporal dynamics in heterogeneous cell populations?

  • Methodology : Use single-cell imaging (e.g., ratio-metric FRET sensors) to capture cell-to-cell variability in cGMP responses. For example, in RFL-6 cells, NO-induced cGMP transients show latencies (0.5–4 min) due to diffusion barriers or PDE gradients. Combine with PDE isoform-specific inhibitors (e.g., sildenafil for PDE5) to isolate pathway-specific contributions .

Q. What experimental designs are optimal for studying cGMP-dependent synaptic plasticity in neurons?

  • Methodology : Biolistically transfect Purkinje neurons with FRET-based cGMP sensors. Stimulate parallel fibers to induce NO release and monitor cGMP tides using high-speed confocal microscopy. Pharmacologically validate using PKG inhibitors (e.g., Rp-8-Br-PET-cGMPS) to confirm cGMP-PKG signaling roles in long-term depression (LTD) .

Q. How do molecular structural variations (e.g., sodium salt vs. free acid) affect cGMP interactions with protein kinases?

  • Methodology : Compare binding affinities using Raman spectroscopy and NMR to analyze structural differences between cGMP sodium salt (cGMPNa) and free acid (cGMPH). For example, sodium ions stabilize the cyclic phosphate group, enhancing interactions with PKG’s regulatory domain. Use kinase activity assays with purified PKG to quantify activation thresholds .

Q. What strategies mitigate non-specific effects of cGMP analogs in pathway studies?

  • Methodology : Use membrane-permeable analogs (e.g., 8-Br-cGMP) cautiously, as they may inhibit PDEs at high concentrations. Validate specificity with knockout models (e.g., PKG-deficient cells) or competitive antagonists. For in vivo studies, employ photoactivatable cGMP analogs to achieve spatiotemporal precision .

Q. Data Analysis and Validation

Q. How should I interpret discrepancies between cGMP immunoassays and functional readouts (e.g., vasodilation)?

  • Methodology : Cross-validate using orthogonal methods. Immunoassays may detect total cGMP (including inactive metabolites), whereas functional assays reflect bioactive pools. Combine with HPLC-MS to quantify intact cGMP and degradation products (e.g., 5’-GMP). Correlate cGMP levels with PKG activity (e.g., VASP phosphorylation) .

Q. What are the pitfalls in MALDI-TOF analysis of cGMP in abiotically synthesized systems?

  • Methodology : Avoid matrix interference by using α-cyano-4-hydroxycinnamic acid (CHCA) as the matrix. Pre-treat samples with cation-exchange resins to remove sodium ions, which suppress ionization. Validate with isotopic labeling (e.g., ¹³C/¹⁵N-cGMP) to distinguish signal from background .

Q. Experimental Design Considerations

Q. How to design a study comparing cGMP and cAMP cross-talk in dual-signaling pathways?

  • Methodology : Use FRET-based dual reporters (e.g., cGull for cGMP and Epac-SH187 for cAMP). Stimulate cells with NO (cGMP-specific) and forskolin (cAMP-specific), and monitor cross-inhibition using PDE2/3 inhibitors. Quantify pathway dominance via dose-response curves and computational modeling .

Propriétés

IUPAC Name

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O7P.Na/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPIYXNEROUNOG-GWTDSMLYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961153
Record name Guanosine monophosphate monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40732-48-7
Record name Monosodium-GMP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040732487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine monophosphate monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanosine, cyclic 3',5'-(hydrogen phosphate), monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.034
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM GUANOSINE CYCLIC MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WYT1TNR45
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Guanosine 3',5'-cyclic monophosphate sodium salt
Guanosine 3',5'-cyclic monophosphate sodium salt
Guanosine 3',5'-cyclic monophosphate sodium salt
Guanosine 3',5'-cyclic monophosphate sodium salt
Guanosine 3',5'-cyclic monophosphate sodium salt

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.